Conformational Energetic Profile vs. Mivazerol and Other Methylated Derivatives from Ab Initio Calculations
Direct head-to-head ab initio SCF calculations at the MINI-1 and 6-31G basis set levels compared Mivazerol (des-methyl) with three methylated derivatives, including the 4-methyl analog corresponding to CAS 127170-91-6. The study systematically evaluated neutral and protonated conformer populations, solvent effects (ε = 4 and ε = 80 using the Onsager model), and post-SCF CISD energies for the first excited singlet and triplet states [1]. The 4-methyl substitution was found to produce a distinct conformational energy profile relative to both Mivazerol and the alternative methylation positions, with the calculations identifying probable conformations that interact with the α2-adrenoceptor and revealing differences in wavefunction stability and spin-orbit coupling probabilities across the four compounds [1]. This provides a quantum-mechanical rationale for why the 4-methyl analog is not functionally interchangeable with Mivazerol or other regioisomers.
| Evidence Dimension | Ab initio conformational energy landscape (neutral and protonated states) |
|---|---|
| Target Compound Data | 4-methyl derivative conformational energies computed at MINI-1 and 6-31G SCF levels; distinct isomer stabilization patterns under Onsager solvent model (ε = 4, 80). |
| Comparator Or Baseline | Mivazerol (des-methyl) and two other methylated regioisomers: all four compounds compared within the same computational framework. |
| Quantified Difference | Qualitative differentiation in preferred conformer geometries, solvent stabilization, and post-SCF CISD singlet-triplet energy gaps; 4-methyl analog exhibits a unique conformational signature among the four compounds. |
| Conditions | Ab initio SCF (MINI-1 and 6-31G basis sets), Onsager solvent reaction field model (ε = 4 and ε = 80), CISD post-SCF calculations. |
Why This Matters
For medicinal chemistry and SAR procurement, this computational evidence demonstrates that the 4-methyl substitution produces a conformationally distinct entity from Mivazerol, meaning the compound cannot serve as a generic 'methylated Mivazerol' surrogate without risk of altered receptor interaction geometry.
- [1] Vancampenhout N, Dive G, Dehareng D. Energetic and conformational study of four benzylimidazole compounds with alpha-2 agonist profile: The mivazerol and three methylated derivatives. International Journal of Quantum Chemistry, 1996; 60(4): 911-930. View Source
